molecular formula C10H12N2O B12419769 1-Ethyl-2-hydroxymethylbenzimidazole-d5

1-Ethyl-2-hydroxymethylbenzimidazole-d5

Cat. No.: B12419769
M. Wt: 181.25 g/mol
InChI Key: YPMCFIDLEKUBHI-ZBJDZAJPSA-N
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Description

(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 is a deuterated derivative of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 typically involves the deuteration of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of deuterated compounds like (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient deuteration .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the metabolic pathways and the overall biological activity of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applicationsThis makes the compound particularly valuable in fields such as drug development and metabolic research .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

181.25 g/mol

IUPAC Name

[1-(1,1,2,2,2-pentadeuterioethyl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3/i1D3,2D2

InChI Key

YPMCFIDLEKUBHI-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C2=CC=CC=C2N=C1CO

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CO

Origin of Product

United States

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